Product packaging for 2-fluoro-N,N-dimethylbenzene-1-sulfonamide(Cat. No.:CAS No. 151868-16-5)

2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2507378
CAS No.: 151868-16-5
M. Wt: 203.23
InChI Key: BSZOPXBTMLYXSG-UHFFFAOYSA-N
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Description

2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS 383-31-3) is a synthetic sulfonamide-based fragment compound of high interest in structural biology and antiviral drug discovery. This compound was identified as a hit, designated Z1639162606, in a crystallographic fragment screen against the essential SARS-CoV-2 Non-Structural Protein 13 (NSP13) helicase . NSP13 is a highly conserved viral enzyme that is a promising target for the development of broad-spectrum antiviral therapeutics . The binding of this fragment to one of the two conserved, "druggable" pockets on NSP13 provides a crucial starting point for structure-guided development of novel inhibitors, offering researchers a valuable tool for probing enzyme mechanism and function . The compound has a molecular formula of C8H10FNO2S and a molecular weight of 203.234 g/mol . As a sulfonamide, it shares the core structural motif of classic synthetic chemotherapeutic agents, which are known to act by inhibiting critical metabolic pathways in microorganisms . Researchers should handle this material with appropriate safety precautions; it is reported to be harmful by inhalation, in contact with skin, and if swallowed . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO2S B2507378 2-fluoro-N,N-dimethylbenzene-1-sulfonamide CAS No. 151868-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZOPXBTMLYXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Methodologies of 2 Fluoro N,n Dimethylbenzene 1 Sulfonamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-fluoro-N,N-dimethylbenzene-1-sulfonamide reveals that the target molecule can be disconnected at the sulfur-nitrogen bond and the carbon-sulfur bond. This analysis identifies key precursors essential for its synthesis. The primary disconnection points suggest that the molecule can be constructed from a 2-fluorobenzenesulfonyl derivative and dimethylamine, or from a precursor already containing the N,N-dimethylsulfonamide group.

The most logical precursors for the synthesis of this compound are 2-fluorobenzenesulfonyl chloride and dimethylamine. Alternatively, 2-fluoroaniline (B146934) could serve as a starting material, which would then undergo diazotization and sulfonation to form the corresponding sulfonyl chloride, followed by amination.

Key Precursors:

Precursor NameChemical Structure
2-Fluorobenzenesulfonyl chlorideF-C₆H₄-SO₂Cl
Dimethylamine(CH₃)₂NH
2-FluoroanilineF-C₆H₄-NH₂

Conventional Synthetic Routes to Fluorinated Sulfonamides

Traditional methods for the synthesis of fluorinated sulfonamides, including this compound, typically rely on well-established reactions such as halogenation, sulfonylation, and amination.

Approaches Involving Halogenation and Sulfonylation Reactions

One common route involves the initial preparation of a substituted benzenesulfonyl chloride. For instance, an aniline derivative can be converted into the corresponding diazonium salt, which then undergoes a Sandmeyer-type reaction to introduce the sulfonyl chloride group. nih.gov In the context of this compound, this would involve the diazotization of 2-fluoroaniline followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield 2-fluorobenzenesulfonyl chloride.

Another approach is the direct fluorination of a pre-existing sulfonamide or a related precursor. While less common for introducing a fluorine atom onto the aromatic ring in this specific context, direct fluorination is a known method for the preparation of N-fluoro compounds. google.comgoogle.com

Routes via Amination and Subsequent Derivatization

The most direct and widely used method for the final step in the synthesis of N,N-disubstituted sulfonamides is the reaction of a sulfonyl chloride with a secondary amine. In this case, 2-fluorobenzenesulfonyl chloride would be reacted with dimethylamine in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is typically robust and high-yielding.

This amination reaction is a cornerstone in the synthesis of a wide variety of sulfonamide-containing compounds. nih.gov

Advanced Synthetic Strategies for the Sulfonamide Moiety

Modern synthetic chemistry has introduced more sophisticated methods for the formation of sulfonamide bonds and the functionalization of sulfonamide-containing molecules. These advanced strategies often offer improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur and nitrogen-sulfur bonds. For example, a copper-catalyzed coupling of an aryl halide with a sulfonamide could potentially be employed. In a hypothetical route to this compound, a copper catalyst could facilitate the coupling of 1,2-difluorobenzene with an appropriate sulfonamide precursor. nih.gov

Photocatalytic Approaches for Sulfonamide Functionalization

Photocatalysis represents a cutting-edge area in organic synthesis, enabling novel transformations under mild conditions. While specific photocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of photocatalysis could be applied to the functionalization of related sulfonamide structures. For instance, photoredox catalysis could be used to generate radical intermediates that could then be incorporated into a sulfonamide framework. These methods are at the forefront of synthetic innovation and offer potential for future synthetic route development.

Electrochemical Synthesis Methods for Sulfonamide Derivatives

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to traditional methods for creating sulfonamides. By leveraging electricity to drive reactions, these methods can often avoid the need for harsh reagents and catalysts. nih.gov

A significant advancement is the metal-free, direct electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This dehydrogenative protocol utilizes the inherent reactivity of the aromatic compound, which is directly oxidized at the anode. nih.gov The reaction proceeds through an amidosulfinate intermediate, which interestingly serves as both a reactant and the supporting electrolyte. nih.gov Key to the success of this method is the use of boron-doped diamond (BDD) electrodes and a hexafluoroisopropanol (HFIP)-acetonitrile solvent mixture, which enables the selective formation of the desired sulfonamide. nih.gov

Another innovative electrochemical approach involves the oxidative coupling of readily available thiols and amines. nih.gov This transformation is driven entirely by electricity, requires no sacrificial reagents or catalysts, and can be completed rapidly. nih.gov In this process, hydrogen is generated as the only byproduct at the counter electrode, highlighting its green credentials. nih.gov The mechanism is believed to involve the oxidation of the amine to a radical cation, which then reacts with a disulfide (formed from the thiol) to generate a sulfenamide intermediate. nih.gov

Researchers have also developed electrochemical methods for synthesizing symmetrical sulfamides directly from anilines and SO₂, mediated by iodide. rsc.org This protocol is notable for its direct use of SO₂ from a stock solution and the elimination of any need for a supporting electrolyte. rsc.org Furthermore, an efficient three-component electrochemical reaction has been reported for producing vinyl sulfonamides from cinnamic acids, SO₂, and amines, showcasing the versatility of electrochemistry in constructing diverse sulfonamide scaffolds under mild, metal-free conditions. chemrxiv.org

Table 1: Overview of Selected Electrochemical Methods for Sulfonamide Synthesis
MethodStarting MaterialsKey ConditionsAdvantagesReference
Direct Dehydrogenative Sulfonamidation(Hetero)arenes, SO₂, AminesBoron-Doped Diamond (BDD) anode, HFIP-MeCN solventMetal-free, convergent, avoids pre-functionalized arenes nih.gov
Oxidative CouplingThiols, AminesCarbon anode, Fe cathode, CH₃CN/HCl solventRapid (5 min residence time), no sacrificial reagents, H₂ byproduct nih.gov
Symmetrical Sulfamide SynthesisAnilines, SO₂Iodide mediated, no supporting electrolyteDirect use of SO₂ stock solution, electrolyte-free rsc.org
Three-Component Vinyl Sulfonamide SynthesisCinnamic acids, SO₂, AminesGraphite electrodes, metal-freeHigh regio- and stereoselectivity, uses biobased feedstocks chemrxiv.org

Development of Novel Fluorination Reagents and Techniques

The introduction of fluorine atoms into organic molecules can significantly alter their properties, making the development of effective fluorination reagents crucial. For a compound like this compound, the fluorination step is key. Modern synthesis has moved away from hazardous reagents like elemental fluorine towards safer, more selective electrophilic fluorinating agents. researchgate.net

Among the most versatile and widely used of these are N-F reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). mdpi.com

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a stable, crystalline solid that is easy to handle. mdpi.com Its broad functional group tolerance and compatibility with various catalytic systems have made it a staple in both academic and industrial settings for site-selective fluorinations. mdpi.com

N-Fluorobenzenesulfonimide (NFSI) is another crystalline, air-stable electrophilic fluorinating agent. mdpi.com Unlike Selectfluor®, which can also act as an oxidant, NFSI typically serves as a pure fluorine donor, offering controlled electrophilic fluorination. mdpi.com The synthesis of N-fluoro sulfonamides can be accomplished via transfer fluorination from sulfonamides using NFSI. researchgate.netdoi.org This method is generally rapid and does not require specialized equipment. researchgate.net

The development of N-fluoro-N-alkylsulfonamides provided useful reagents for the fluorination of carbanions. acs.org More recently, electrochemical strategies have been applied to the synthesis of related sulfur-fluorine compounds. For instance, sulfonimidoyl fluorides and sulfondiimidoyl fluorides, which are aza-isosteres of sulfonyl fluorides, can be synthesized through electrochemical oxidative fluorination of readily available sulfenamides. acs.org This approach provides straightforward access to these valuable chemical building blocks. acs.org

Table 2: Comparison of Modern Electrophilic Fluorinating Reagents
ReagentChemical NameKey FeaturesPrimary UseReference
Selectfluor®1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Crystalline, bench-stable, versatile, can also act as an oxidantElectrophilic fluorination of a wide range of substrates mdpi.com
NFSIN-FluorobenzenesulfonimideCrystalline, air-stable, pure fluorine donorElectrophilic fluorination, synthesis of N-fluoro sulfonamides researchgate.netmdpi.com
N-Fluoro-N-alkylsulfonamides(General Class)Varying reactivity based on alkyl/aryl groupsFluorination of carbanions acs.org

Sustainable and Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals, including sulfonamides. tandfonline.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A primary focus has been the replacement of volatile and hazardous organic solvents with more sustainable alternatives. Water is an ideal green solvent, and several methods for sulfonamide synthesis have been adapted to aqueous media. tandfonline.comrsc.org For example, a facile synthesis of sulfonamides has been described using equimolar amounts of amino compounds and arylsulfonyl chlorides in water, omitting the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org Other sustainable solvents like ethanol, glycerol, and deep eutectic solvents (DES) have also been successfully employed. researchgate.netrsc.org One method involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with amines to give sulfonamides in good to excellent yields in these green solvents. researchgate.netrsc.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another significant green approach. rsc.org A solvent-free, one-pot mechanochemical procedure for synthesizing sulfonamides from disulfides has been developed. rsc.org This method uses solid sodium hypochlorite for a tandem oxidation-chlorination, followed by amination, and works for a wide range of substrates. rsc.org

Other green strategies include the use of efficient and recyclable catalysts, such as magnetite-immobilized nano-Ruthenium, for the direct coupling of sulfonamides and alcohols, where water is the only byproduct. acs.org Catalyst-free methods that proceed smoothly at room temperature in water or ethanol have also been reported, starting from sodium sulfinates and amines. tandfonline.com These approaches collectively represent a shift towards more economical and environmentally responsible methods for the synthesis of the vital sulfonamide scaffold. rsc.org

Table 3: Green and Sustainable Strategies in Sulfonamide Synthesis
StrategyDescriptionExampleAdvantagesReference
Use of Green SolventsReplacing volatile organic compounds (VOCs) with water, ethanol, glycerol, or Deep Eutectic Solvents (DES).Reaction of arylsulfonyl chlorides with amines in water.Reduced toxicity, improved safety, simplified workup. rsc.org
MechanochemistrySolvent-free or low-solvent reactions conducted in a ball mill.One-pot synthesis from disulfides and amines using solid reagents.Eliminates solvent waste, can enhance reaction rates. rsc.org
Recyclable CatalysisEmploying catalysts that can be easily recovered and reused.Direct coupling of alcohols and sulfonamides using nano-Ru/Fe₃O₄.Reduces catalyst waste and cost, atom economy. acs.org
Catalyst-Free ReactionsDesigning reactions that proceed efficiently without any catalyst.Synthesis from sodium sulfinates and amines in water at room temperature.Avoids catalyst cost and potential product contamination. tandfonline.com

Reactivity at the Fluoro-Substituent

The carbon-fluorine bond is the strongest single bond to carbon, which often renders fluoroarenes less reactive than their chloro, bromo, or iodo counterparts in traditional cross-coupling reactions. However, the fluorine atom can be a versatile functional handle, particularly in nucleophilic aromatic substitution and specialized C-F activation reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, especially those bearing electron-withdrawing groups. nih.gov In this compound, the potent electron-withdrawing N,N-dimethylsulfonamide group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. The fluorine atom, being the most electronegative halogen, is an excellent leaving group in SNAr reactions once the addition of the nucleophile has occurred.

The classical SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov For this compound, a nucleophile would attack the carbon atom bearing the fluorine, leading to a negatively charged intermediate that is stabilized by the adjacent sulfonamide group. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the substituted product.

Recent studies have also highlighted concerted SNAr pathways, where the bond formation with the nucleophile and the cleavage of the C-F bond occur in a single step. nih.gov This pathway is particularly relevant for less activated aromatic systems. Furthermore, organic photoredox catalysis has emerged as a powerful tool for the nucleophilic defluorination of unactivated fluoroarenes, proceeding through a cation radical-accelerated mechanism. nih.gov This method is effective for a range of nucleophiles including azoles, amines, and carboxylic acids under mild conditions. nih.gov

Table 1: Comparison of Leaving Group Ability in SNAr Reactions

Leaving Group Relative Rate of Displacement
F 3300
Cl 1.0
Br 0.74
I 0.36

This table illustrates the superior leaving group ability of fluorine in activated aromatic systems for SNAr reactions.

C-F Bond Activation and Selective Functionalization

While the strength of the C-F bond presents a challenge, its selective activation and functionalization have become a significant area of research in organic synthesis. mdpi.com Transition metal-catalyzed reactions, particularly those employing nickel and palladium, have proven effective for the transformation of C-F bonds in fluoroaromatics. mdpi.comresearchgate.net

For a substrate like this compound, these catalytic systems can enable a variety of transformations, including:

Cross-coupling reactions: Nickel-catalyzed couplings with Grignard reagents can lead to the formation of C-C bonds, replacing the fluorine atom with an alkyl or aryl group. researchgate.net Similarly, palladium-catalyzed reactions, often assisted by ligands and additives like lithium hexamethyldisilazide (LiHMDS), can facilitate defluoroborylation and Sonogashira couplings. mdpi.com

Hydrodefluorination: This process replaces the fluorine atom with hydrogen and is useful for the synthesis of partially fluorinated aromatics. Nickel catalysts have been shown to be effective for this transformation. researchgate.net

The development of metal-free C-F bond activation methods is also an area of growing interest, offering more environmentally benign synthetic routes. mdpi.com

Reactivity of the Sulfonamide Moiety

The N,N-dimethylsulfonamide group is generally considered a stable functional group. However, it can participate in a range of chemical transformations under specific conditions, including radical reactions and cleavage/deprotection strategies.

N-Alkylation and Acylation Reactions

As a tertiary sulfonamide, this compound does not have a proton on the nitrogen atom and therefore cannot undergo direct N-alkylation or N-acylation reactions. These reactions are characteristic of primary and secondary sulfonamides, where the acidic N-H proton can be removed to generate a nucleophilic nitrogen species.

Sulfonyl Radical Chemistry and Intermediate Generation

Recent advances in photoredox catalysis have enabled the generation of sulfonyl radicals from stable sulfonamide precursors. rsc.orgcam.ac.uk While direct generation from an N,N-dimethylarenesulfonamide is less common, related sulfonyl derivatives can be used to generate sulfonyl radicals. These highly reactive intermediates can then participate in a variety of synthetically useful transformations, such as the sulfonamidation or sulfonation of electron-deficient alkenes. rsc.orgresearchgate.net

The generation of sulfonyl radicals from sulfonyl chlorides or sulfone-substituted tetrazoles under visible-light irradiation with a suitable photocatalyst has been well-documented. cam.ac.ukresearchgate.net This approach allows for the formation of C-S bonds under mild, redox-neutral conditions. rsc.org

Cleavage and Deprotection Strategies of Sulfonamides

Although the sulfonamide bond is robust, several methods have been developed for its cleavage, which is particularly important when the sulfonamide is used as a protecting group for amines. acs.org For tertiary sulfonamides like this compound, cleavage can involve either the N-S bond or the C-N bonds of the methyl groups.

Common strategies for sulfonamide deprotection include:

Reductive Cleavage: Reagents such as samarium diiodide, or lithium with a catalytic amount of naphthalene, can effect the reductive cleavage of the N-S bond. organic-chemistry.org

Acidic Hydrolysis: Strong acids like trifluoromethanesulfonic acid have been used for the chemoselective hydrolysis of N-arylsulfonamides. organic-chemistry.org

Catalytic C-N Bond Cleavage: For certain N-alkylated tertiary sulfonamides, particularly those with activating groups like p-methoxybenzyl (PMB), catalytic methods using Lewis acids such as bismuth(III) triflate can achieve selective C-N bond cleavage. nih.govacs.org

Electrochemical Methods: Electrically-driven N-C bond cleavage of sulfonamides has been reported, offering a mild alternative to harsh chemical reagents. researchgate.net

Table 2: Selected Methods for Sulfonamide Cleavage

Method Reagents Bond Cleaved
Reductive SmI2, Li/Naphthalene N-S
Acidic Hydrolysis Trifluoromethanesulfonic acid N-S
Catalytic Bi(OTf)3 (for activated N-alkyl groups) C-N
Electrochemical Anodic oxidation N-C

This table summarizes various strategies for the cleavage of sulfonamide bonds, which could be applicable to derivatives of this compound.

Formation and Reactivity of Sulfonyl Carbanions

The formation of a sulfonyl carbanion from this compound would theoretically proceed via a directed ortho-metalation (DoM) reaction. The N,N-dimethylsulfamoyl group is a potent directed metalation group (DMG), capable of coordinating with strong bases like organolithium reagents (e.g., n-butyllithium or sec-butyllithium). This coordination facilitates the deprotonation of the aromatic proton at the position ortho to the sulfamoyl group.

In the case of this compound, there are two potential sites for deprotonation ortho to the sulfamoyl group: the C3 and C(1)-H positions. However, the fluorine atom at the C2 position is also known to be a strong ortho-directing group. The interplay of these two directing groups would be expected to influence the regioselectivity of the lithiation. Generally, the directing effect of substituents is additive. Therefore, deprotonation would be strongly favored at the C3 position, which is ortho to both the powerful N,N-dimethylsulfamoyl DMG and the activating fluoro group.

Once formed, the resulting sulfonyl carbanion (an aryllithium species) would be a highly reactive nucleophile. It could be quenched with a variety of electrophiles to introduce a range of substituents at the C3 position.

Hypothetical Reactivity of the Sulfonyl Carbanion of this compound

Electrophile (E+) Hypothetical Product
D₂O 2-fluoro-3-deuterio-N,N-dimethylbenzene-1-sulfonamide
CH₃I 2-fluoro-N,N,3-trimethylbenzene-1-sulfonamide
(CH₃)₂CO 2-(3-(N,N-dimethylsulfamoyl)-2-fluorophenyl)propan-2-ol
CO₂ then H₃O⁺ 3-(N,N-dimethylsulfamoyl)-2-fluorobenzoic acid
I₂ 2-fluoro-3-iodo-N,N-dimethylbenzene-1-sulfonamide

Note: This table is based on the expected reactivity of aryllithium reagents and does not represent experimentally verified results for this compound.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzenoid ring of this compound is governed by the directing effects of the existing substituents: the 2-fluoro group and the 1-(N,N-dimethylsulfamoyl) group.

The fluorine atom is a deactivating but ortho-, para-directing group. The deactivation arises from its strong inductive electron-withdrawing effect, while the directing effect is due to resonance donation of its lone pairs. The N,N-dimethylsulfamoyl group is a strongly deactivating and meta-directing group due to the powerful electron-withdrawing nature of the sulfonyl moiety.

Mechanistic Investigations using Advanced Spectroscopic and Computational Techniques

Specific mechanistic investigations employing advanced spectroscopic and computational techniques for this compound have not been reported in the scientific literature.

Elucidation of Reaction Pathways and Intermediates

For the ortho-lithiation reaction, techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could potentially be used to observe the formation of the aryllithium intermediate. 7Li NMR, in particular, would be valuable for characterizing the aggregation state and electronic environment of the lithium species. However, no such studies have been published for this specific compound.

Kinetic and Thermodynamic Studies of Transformations

There is no available data on the kinetic and thermodynamic parameters for any transformations involving this compound. Such studies would be necessary to quantify the rates of reaction and the relative stability of intermediates and products, providing a deeper understanding of the reaction mechanisms. Computational methods, such as Density Functional Theory (DFT), could be employed to model the reaction pathways, calculate activation energies, and predict the thermodynamics of these transformations. These computational studies would be instrumental in rationalizing the regioselectivity observed in both the ortho-metalation and electrophilic aromatic substitution reactions.

Research Landscape of 2 Fluoro N,n Dimethylbenzene 1 Sulfonamide

A comprehensive search of scientific databases reveals a notable scarcity of dedicated research focused specifically on 2-fluoro-N,N-dimethylbenzene-1-sulfonamide. Its primary availability appears to be as a chemical intermediate or building block from commercial suppliers. The existing literature provides substantial information on related fluorinated benzenesulfonamides, which are widely explored in medicinal chemistry for their potential as, for instance, anti-influenza agents. google.com However, detailed studies on the synthesis, characterization, and application of the ortho-fluoro, N,N-dimethylated analog are not readily found. This suggests that the compound may be a relatively unexplored entity in academic and industrial research, representing a potential area for future investigation.

Derivatization and Structural Modification of 2 Fluoro N,n Dimethylbenzene 1 Sulfonamide Analogues

Synthesis of Substituted N,N-Dimethylbenzenesulfonamide Derivatives

The foundational structure, 2-fluoro-N,N-dimethylbenzene-1-sulfonamide, is typically synthesized by the reaction of 2-fluorobenzenesulfonyl chloride with dimethylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. frontiersrj.comnih.gov This straightforward sulfonylation is a versatile method for creating the core scaffold, upon which further derivatization can be built. frontiersrj.comijarsct.co.in

The starting material, 2-fluorobenzenesulfonyl chloride, can be prepared from o-benzenedisulfonyl fluoride (B91410) or other related precursors. chemicalbook.comchemdad.com The general synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established and robust reaction in organic chemistry. nih.gov

Benzene (B151609) Ring Substitutions (e.g., halogen, alkyl, amino, nitro)

Modifications to the benzene ring are achieved either by starting with a pre-substituted raw material or by performing electrophilic aromatic substitution (EAS) on the this compound scaffold.

Synthesis from Substituted Precursors: A common strategy involves the synthesis of the desired sulfonyl chloride from a benzene derivative that already contains the desired substituents. For example, starting with 4-nitro-2-fluorotoluene, one could synthesize 2-fluoro-4-nitro-N,N-dimethylbenzene-1-sulfonamide through a series of oxidation and chlorination steps followed by amination.

Electrophilic Aromatic Substitution: Direct substitution on the this compound ring is governed by the directing effects of the existing substituents. The fluorine atom is a weakly deactivating but ortho-, para-directing group, while the sulfonamide group (-SO2N(CH3)2) is a moderately deactivating, meta-directing group. wikipedia.orglibretexts.org This creates a complex interplay where the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts alkylation depends on the specific reaction conditions. The electron-withdrawing nature of both groups generally makes the ring less reactive than benzene itself. lumenlearning.comlibretexts.org

Once introduced, these functional groups can be further manipulated. For instance, a nitro group can be reduced to an amino group, which can then serve as a synthetic handle for further modifications, such as diazotization or coupling reactions to form more complex molecules. nih.gov

Table 1: Examples of Benzene Ring Substitutions
Substituent (X)Potential Starting MaterialResulting Derivative Name
4-Nitro (-NO₂)2-Fluoro-4-nitrobenzenesulfonyl chloride2-Fluoro-4-nitro-N,N-dimethylbenzene-1-sulfonamide
4-Amino (-NH₂)2-Fluoro-4-aminobenzenesulfonyl chloride4-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
4-Chloro (-Cl)4-Chloro-2-fluorobenzenesulfonyl chloride4-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
5-Methyl (-CH₃)2-Fluoro-5-methylbenzenesulfonyl chloride2-Fluoro-5-methyl-N,N-dimethylbenzene-1-sulfonamide

Modifications at the N,N-Dimethylamino Group

The N,N-dimethylamino moiety can be readily altered by employing different primary or secondary amines during the initial synthesis step with 2-fluorobenzenesulfonyl chloride. This approach allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, leading to a large library of analogues. While primary amines are generally highly reactive towards sulfonyl chlorides, secondary amines can exhibit lower reactivity. frontiersrj.com

The nature of the N-substituents significantly influences the compound's properties. For instance, replacing the dimethylamino group with larger alkyl groups or cyclic amines like morpholine or piperidine can alter the molecule's steric profile, lipophilicity, and hydrogen bonding capacity.

Table 2: N,N-Disubstituted Analogues from 2-Fluorobenzenesulfonyl Chloride
Amine ReagentChemical FormulaResulting Sulfonamide Derivative
Diethylamine(C₂H₅)₂NH2-Fluoro-N,N-diethylbenzene-1-sulfonamide
MorpholineC₄H₉NO4-(2-Fluorophenylsulfonyl)morpholine
PiperidineC₅H₁₁N1-(2-Fluorophenylsulfonyl)piperidine
MethylbenzylamineC₈H₁₁NN-Benzyl-2-fluoro-N-methylbenzene-1-sulfonamide

Design and Synthesis of Hybrid Molecules Incorporating the Sulfonamide Scaffold

Molecular hybridization is a contemporary strategy in chemical synthesis that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.netdergipark.org.tr This approach aims to combine the properties of the individual moieties, potentially leading to compounds with novel or enhanced characteristics. The sulfonamide scaffold is a popular component in the design of such hybrids due to its chemical stability and well-documented presence in a variety of biologically active compounds. nih.govmdpi.com

The synthesis of hybrid molecules based on the this compound core typically requires the introduction of a reactive functional group onto the benzene ring. An amino group, for example, is particularly useful as it can be readily converted into other functionalities or used directly in coupling reactions. For instance, a 4-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide intermediate could be coupled with various heterocyclic systems, such as benzothiazoles, pyrimidines, or imidazoles, to generate complex hybrid structures. dergipark.org.trnanobioletters.com

Stereochemical Aspects and Regioselectivity in Derivative Synthesis

Stereochemistry: The parent molecule, this compound, is achiral. Chirality can be introduced into its derivatives through several synthetic strategies:

Use of Chiral Amines: Reacting 2-fluorobenzenesulfonyl chloride with a chiral secondary amine will produce a mixture of diastereomers if the amine is not enantiomerically pure.

Introduction of Chiral Substituents: Attaching a chiral side chain to the benzene ring will result in a chiral molecule.

Asymmetric Synthesis: Modern methods allow for the stereoselective synthesis of chiral sulfinyl compounds, which can be precursors to chiral sulfonamides. acs.org For example, the preparation of configurationally stable sulfinate esters bearing a chiral auxiliary allows for their transformation into enantiomerically enriched derivatives.

The control of stereochemistry is crucial as different stereoisomers can have distinct properties and interactions in various applications.

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CN decrease the electron density of the aromatic ring, making it less susceptible to further electrophilic attack. vedantu.com Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ increase the ring's electron density and reactivity. libretexts.org These electronic perturbations also influence the properties of the sulfonamide group itself, affecting bond lengths, vibrational frequencies, and the charge distribution around the sulfur atom.

Physicochemical Properties: Modifications to the structure directly impact key physicochemical parameters such as lipophilicity (logP), solubility, and pKa. For instance, introducing alkyl groups generally increases lipophilicity, while adding polar groups like -OH or -NH₂ can increase aqueous solubility. The acidity of the N-H protons in related primary or secondary sulfonamides is strongly influenced by the electronic nature of the aromatic substituents. researchgate.net

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate these structural and physicochemical descriptors with the observed properties or activities of the synthesized analogues, providing valuable insights for the rational design of new derivatives. nanobioletters.com

Table 3: Predicted Effects of Substituents on Molecular Properties
Substituent (at C4-position)Electronic EffectEffect on Ring Reactivity (EAS)Predicted Effect on Lipophilicity (logP)
-NO₂Strongly Withdrawing (-I, -M)Strongly DeactivatingSlight Increase
-CNStrongly Withdrawing (-I, -M)Strongly DeactivatingSlight Decrease
-ClWithdrawing (-I), Donating (+M)Weakly DeactivatingIncrease
-CH₃Donating (+I)Weakly ActivatingIncrease
-NH₂Withdrawing (-I), Strongly Donating (+M)Strongly ActivatingDecrease

Computational and Theoretical Investigations of 2 Fluoro N,n Dimethylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and bonding characteristics of 2-fluoro-N,N-dimethylbenzene-1-sulfonamide. These calculations provide a detailed picture of the molecule's geometry, charge distribution, and orbital interactions.

The optimized molecular structure, typically calculated using a basis set such as 6-311++G(d,p), reveals key bond lengths and angles. For instance, the geometry around the sulfur atom is expected to be a distorted tetrahedron, a common feature for sulfonamides. The orientation of the N,N-dimethylamino group relative to the benzene (B151609) ring and the sulfonyl group is a crucial conformational parameter.

Analysis of the Molecular Electrostatic Potential (MEP) surface is instrumental in identifying the reactive sites of the molecule. The MEP map visually represents the charge distribution, with red regions indicating negative potential (electron-rich areas prone to electrophilic attack) and blue regions showing positive potential (electron-poor areas susceptible to nucleophilic attack). For this compound, the oxygen atoms of the sulfonyl group are anticipated to be the most electron-rich sites, while the hydrogen atoms of the methyl groups and the aromatic ring will exhibit a more positive potential.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. In substituted benzenesulfonamides, the HOMO is typically localized on the aromatic ring, while the LUMO may be distributed over the sulfonyl group and the benzene ring. The presence of the electron-withdrawing fluorine atom and the sulfonyl group, along with the electron-donating N,N-dimethylamino group, will influence the energies and distributions of these orbitals.

Natural Bond Orbital (NBO) analysis offers a more detailed view of the bonding within the molecule. It allows for the investigation of charge transfer interactions between occupied and unoccupied orbitals, providing insights into hyperconjugative effects and the nature of the chemical bonds. For instance, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pair to the antibonding orbitals of the S-O bonds, which contributes to the stability of the sulfonamide group.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value/Observation
HOMO Energy Relatively low, indicating moderate electron-donating ability
LUMO Energy Relatively low, suggesting susceptibility to nucleophilic attack
HOMO-LUMO Gap Moderate, indicating good kinetic stability
MEP Negative Region Localized on the sulfonyl oxygen atoms
MEP Positive Region Distributed over the aromatic and methyl hydrogen atoms

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways is a powerful tool for understanding the mechanisms of chemical reactions involving this compound. This can include its synthesis, degradation, or its interaction with biological targets. By mapping the potential energy surface of a reaction, key intermediates and transition states can be identified and characterized.

For example, the synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. Theoretical calculations can model this reaction, identifying the transition state for the nucleophilic attack of the dimethylamine on the 2-fluorobenzenesulfonyl chloride. The calculated activation energy for this step provides an estimate of the reaction rate.

Furthermore, the study of sulfonamides as potential inhibitors of enzymes like carbonic anhydrase often involves modeling their binding process. While this compound itself is not a typical carbonic anhydrase inhibitor due to the lack of a free -NH2 group, the principles of transition state modeling can be applied to its potential interactions with other biological targets. In such cases, the sulfonamide moiety can act as a transition state analog, mimicking the tetrahedral intermediate of a catalyzed reaction.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound can reveal the most stable arrangements of its constituent groups. The rotation around the C-S and S-N bonds gives rise to different conformers. Quantum chemical calculations can predict the relative energies of these conformers and the energy barriers for their interconversion. For related aromatic sulfonamides, studies have shown that the orientation of the amino group relative to the sulfonyl group can significantly impact the molecule's stability and interactions.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, taking into account temperature and solvent effects. MD simulations can reveal how the molecule explores its conformational space and how it interacts with its environment, such as solvent molecules or a biological receptor. For this compound, MD simulations could be used to study its behavior in different solvents, providing insights into its solubility and transport properties. In the context of drug design, MD simulations are crucial for understanding the stability of a ligand-protein complex and for calculating binding free energies.

Table 2: Key Conformational Dihedral Angles in this compound

Dihedral Angle Description Predicted Stable Conformations
C1-C2-S-N Rotation of the sulfonyl group relative to the benzene ring Eclipsed and staggered conformations

Analysis of Non-Covalent Interactions, including Hydrogen Bonding and Halogen Bonding

Non-covalent interactions play a crucial role in determining the structure and function of molecules. While this compound lacks the traditional hydrogen bond donor of a primary or secondary sulfonamide, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

Of particular interest in this molecule is the potential for halogen bonding. The fluorine atom attached to the benzene ring can act as a halogen bond donor, interacting with electron-rich atoms on other molecules. Computational studies on other fluorinated aromatic compounds have shown that these interactions can be significant in crystal packing and molecular recognition. The strength and directionality of these halogen bonds can be investigated using high-level quantum chemical calculations and by analyzing the electron density distribution around the fluorine atom.

Intramolecular non-covalent interactions are also important. For instance, there could be weak C-H···O or C-H···F interactions that influence the preferred conformation of the molecule. The analysis of the quantum theory of atoms in molecules (QTAIM) is a powerful method for identifying and characterizing these weak interactions through the presence of bond critical points in the electron density.

Prediction and Elucidation of Spectroscopic Signatures for Mechanistic Insight

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of molecules, which can be invaluable for their characterization and for understanding their chemical behavior.

Theoretical calculations of the vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound. The calculated spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions. For instance, the characteristic symmetric and asymmetric stretching vibrations of the SO2 group are expected to appear as strong bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with a good degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted 1H, 13C, and 19F NMR spectra can aid in the assignment of experimental spectra and provide a detailed picture of the electronic environment of each nucleus. The chemical shift of the fluorine atom, in particular, would be sensitive to its electronic environment and any intermolecular interactions it participates in.

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Key Predicted Features
Infrared (IR) Strong absorptions for SO2 symmetric and asymmetric stretching. C-F stretching band.
1H NMR Distinct signals for aromatic protons and N-methyl protons.
13C NMR Signals for aromatic carbons, with the carbon attached to fluorine showing a characteristic splitting. Signal for the N-methyl carbons.

Applications and Research Utility in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

Fluorinated organic compounds are of immense interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. Sulfonamides, in turn, are a well-established pharmacophore present in numerous therapeutic agents. The combination of these features in 2-fluoro-N,N-dimethylbenzene-1-sulfonamide would theoretically make it a valuable building block.

The presence of the fluorine atom at the ortho position to the sulfonamide group can influence the reactivity of the aromatic ring. This strategic placement can be exploited in various synthetic transformations, including nucleophilic aromatic substitution (SNAr) reactions, where the fluorine can act as a leaving group, or in directed ortho-metalation (DoM) reactions, where the sulfonamide group can direct lithiation to the adjacent position.

Application in the Construction of Complex Organic Molecular Architectures

The construction of complex organic molecules often relies on the use of highly functionalized building blocks that can undergo selective transformations. This compound possesses multiple reactive sites that could be leveraged in the assembly of intricate molecular scaffolds. For instance, the aromatic ring could be further functionalized through electrophilic aromatic substitution, with the existing substituents directing the regioselectivity of the reaction.

While specific examples are not documented, one could envision its use in the synthesis of novel heterocyclic compounds, where the sulfonamide nitrogen and the aromatic ring participate in cyclization reactions. The fluorine atom could also play a crucial role in modulating the conformational preferences of the final molecule, a key aspect in the design of biologically active compounds.

Development of Catalysts and Ligands Incorporating Sulfonamide Scaffolds

Sulfonamide-containing ligands have found applications in transition metal catalysis, where they can coordinate to metal centers and influence the catalytic activity and selectivity of a reaction. The N,N-dimethylsulfonamide group in this compound could potentially act as a coordinating group.

Furthermore, the ortho-fluoro substituent could be used as a handle to introduce additional coordinating groups, leading to the formation of bidentate or polydentate ligands. These ligands could then be used to prepare novel transition metal complexes with potential applications in various catalytic transformations, such as cross-coupling reactions or asymmetric synthesis.

Design of Fluorinated Scaffolds for Chemical Probe Development and Target Identification

Fluorinated molecules are frequently used in the development of chemical probes for studying biological systems. The introduction of a fluorine atom can provide a valuable spectroscopic signature for techniques such as 19F NMR, which can be used to monitor the interaction of the probe with its biological target.

This compound could serve as a precursor for the synthesis of such probes. The sulfonamide moiety is a common feature in molecules designed to interact with specific enzymes or receptors. The fluorine atom would not only enhance the metabolic stability of the probe but also provide a means for its detection and characterization in complex biological environments.

Integration into Multicomponent Reactions and Tandem Processes

Multicomponent reactions (MCRs) and tandem processes are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. The reactivity profile of this compound suggests its potential as a component in such reactions.

For example, the sulfonamide group could participate as a nucleophile or an electrophile under specific reaction conditions, while the fluorinated aromatic ring could undergo transformations in a sequential or concerted manner. The development of novel MCRs or tandem reactions involving this compound could provide efficient access to diverse molecular scaffolds with potential applications in various fields of chemical research.

Future Directions and Emerging Research Areas

Exploration of Novel Fluorination and Sulfonamide Functionalization Strategies

The development of advanced synthetic methodologies is crucial for unlocking the full potential of fluorinated sulfonamides. Future work will likely move beyond traditional synthetic routes to embrace more sophisticated and efficient strategies for both fluorination and the late-stage functionalization of the sulfonamide core.

Novel Fluorination Methods: While the parent compound already contains fluorine, future research may explore the introduction of additional fluorine atoms or fluoroalkyl groups to modulate its physicochemical properties. Modern catalytic fluorination techniques, which offer milder conditions and greater selectivity compared to classical methods, are a promising avenue. mdpi.com Strategies such as C-H activation followed by fluorination could enable precise modification of the aromatic ring.

Late-Stage Functionalization: The sulfonamide moiety is often considered a terminal functional group, installed early in a synthetic sequence. However, recent breakthroughs have demonstrated that sulfonamides can be activated and converted into versatile synthetic handles. nih.govchemrxiv.org Photocatalytic approaches, for example, can generate sulfonyl radical intermediates from sulfonamides, enabling a range of previously inaccessible transformations, such as hydrosulfonylation of alkenes. nih.govacs.org These methods could be applied to 2-fluoro-N,N-dimethylbenzene-1-sulfonamide to create complex derivatives that would be difficult to access through conventional means.

Table 1: Potential Future Functionalization Strategies

StrategyDescriptionPotential Application to this compound
Photocatalytic Activation Use of a photocatalyst and light to generate a sulfonyl radical from the sulfonamide group. nih.govacs.orgEnables addition to alkenes/alkynes or coupling with other radicals to form novel C-S or heteroatom-S bonds.
C-H Arylation Palladium-catalyzed cross-coupling of C-H bonds on the aromatic ring with aryl halides or other coupling partners. researchgate.netAllows for the synthesis of biaryl sulfonamides with extended conjugation or tailored steric properties.
Reductive N-S Cleavage A mild method to reductively cleave the N-S bond, generating separate sulfinate and amine components for further reaction. chemrxiv.orgCould serve as a traceless activation strategy, where the fluoro-benzenesulfonyl group directs a reaction before being removed.
Decarboxylative Fluorination Radical-based methods that use readily available carboxylic acids as precursors for fluorination via reaction with N-F reagents. nih.govCould be used to synthesize fluorinated analogues if a corresponding carboxylic acid precursor is available.

Advancements in Asymmetric Synthesis of Fluorinated Sulfonamides

While this compound is an achiral molecule, it can serve as a precursor to chiral derivatives that possess stereogenic centers at sulfur or adjacent atoms. The demand for enantiopure molecules in pharmaceuticals and materials science is driving the development of novel asymmetric methods for sulfur-based functional groups.

A key area of advancement is the use of enantiopure bifunctional S(VI) transfer reagents. nih.govresearchgate.netchemrxiv.org These reagents act as chiral templates, allowing for the rapid and highly stereoselective synthesis of complex chiral S(VI) structures like sulfoximines and sulfonimidamides. nih.govresearchgate.net Future work could involve developing derivatives of this compound that are compatible with these chiral transfer reagents, thereby providing access to a new library of enantiopure fluorinated sulfonamide analogues.

Furthermore, organocatalytic methods are emerging as a powerful tool for creating chiral sulfur compounds. For instance, asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by a chiral organocatalyst, can produce enantioenriched sulfinate esters. nih.gov Since sulfinates can be derived from sulfonamides, this strategy could be adapted to generate chiral derivatives from the 2-fluoro-N,N-dimethylbenzenesulfonamide scaffold. nih.gov

Development of Bio-orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. unipd.it "Click" chemistry, a subset of these reactions, offers rapid, efficient, and highly selective ligations. sigmaaldrich.comlumiprobe.com The sulfonamide moiety is increasingly being incorporated into probes and linkers for these applications.

One emerging strategy is the "click-to-release" system, where a bio-orthogonal reaction triggers the cleavage of a bond and subsequent release of a payload molecule. Sulfonamide-modified tetrazines have been developed as tools for such applications, reacting with dienophiles in an inverse-electron-demand Diels-Alder reaction to release a caged molecule. unipd.it Another approach involves the bioorthogonal release of sulfonamide drugs themselves using sulfonyl sydnonimines that react with strained alkynes. nih.govrsc.org

A particularly relevant reaction is the "sulfo-click" reaction, which involves the coupling of a sulfonyl azide with a thioacid. researchgate.netnih.gov This reaction is highly efficient and biocompatible. Future research could focus on preparing an azide-modified version of this compound, which could then be used as a versatile building block for bioconjugation or for creating dual-labeled probes. nih.gov

Table 2: Emerging Click Chemistry Applications for Sulfonamides

Reaction TypeReactantsProduct/ApplicationRelevance to Target Compound
Tetrazine Ligation Sulfonamide-modified tetrazine + strained alkene (e.g., TCO)Bio-orthogonal labeling, click-to-release systems. unipd.itCould be functionalized to act as the releasing group in a tetrazine-based probe.
Sydnonimine Cycloaddition Sulfonyl sydnonimine + strained alkyne (e.g., DIBAC)Bio-orthogonal release of sulfonamide-containing molecules. nih.govrsc.orgThe core structure could be part of a payload released via this chemistry.
Sulfo-Click Reaction Sulfonyl azide + ThioacidFormation of a stable N-acylsulfonamide linkage for bioconjugation. researchgate.netnih.govAn azide-functionalized derivative could serve as a key reagent for labeling biomolecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne- or Azide-modified sulfonamide + corresponding partnerStable triazole linkage for labeling peptides, proteins, and oligonucleotides. sigmaaldrich.comIntroduction of an alkyne or azide would enable participation in the most common click reaction.

Interdisciplinary Research with Materials Science for Functional Molecules

The intersection of organic synthesis and materials science offers exciting opportunities for creating novel functional materials. The properties of this compound—specifically its thermal stability and the electron-withdrawing nature of its substituents—make it an attractive candidate for polymer science.

Research has shown that the N,N-dimethylsulfonamide group is sufficiently electron-withdrawing to activate adjacent aryl fluorides for nucleophilic aromatic substitution (SNAr) polymerization. researchgate.net A structurally similar monomer, 2,4-difluoro-N,N-dimethylbenzenesulfonamide, has been successfully polymerized with various bisphenols to create high-molecular-weight poly(aryl ether sulfonamide)s. researchgate.net These polymers exhibit high glass transition temperatures (163–199 °C) and excellent thermal stability, with 5% weight loss occurring at temperatures up to 442 °C. researchgate.net

Given these findings, this compound is a prime candidate for use as a monomer in similar SNAr polymerizations. Its single fluorine atom suggests it could be used as an end-capping agent to control molecular weight or be incorporated into copolymers to fine-tune material properties such as solubility, processability, and dielectric constant.

Application in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The sulfonamide group is an excellent hydrogen bond acceptor (via its oxygen atoms) and, if N-unsubstituted, a hydrogen bond donor (via the N-H). While this compound lacks an N-H donor, its two sulfonyl oxygens can participate effectively in hydrogen bonding networks.

This capability allows for its potential use in molecular recognition and the construction of ordered supramolecular assemblies. mdpi.com Rotational spectroscopy studies on simpler benzenesulfonamides have precisely characterized their shapes and the intramolecular forces that govern their conformations. mdpi.com Such fundamental understanding can be applied to predict how this compound might interact with complementary molecular partners, such as receptors or guest molecules in a host-guest system. The fluorine atom can also participate in weaker, non-covalent interactions (e.g., halogen bonding or orthogonal multipolar interactions), providing an additional handle for controlling self-assembly and recognition events.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-N,N-dimethylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonation of a fluorobenzene derivative followed by amidation. For example:

Sulfonation : React 2-fluorobenzene with chlorosulfonic acid to form 2-fluoro-benzene-1-sulfonyl chloride.

Amidation : Treat the sulfonyl chloride with dimethylamine under controlled pH (e.g., in aqueous NaOH) to form the sulfonamide.

  • Critical parameters include temperature (0–5°C during sulfonation to avoid side reactions) and stoichiometric excess of dimethylamine (1.5–2.0 equivalents) .
    • Characterization : Confirm purity via HPLC (≥95%) and structural integrity using 1^1H/19^{19}F NMR (e.g., fluorine resonance at δ −110 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize spectroscopic characterization to distinguish this compound from structural analogs?

  • Methodological Answer :

  • NMR : Use 19^{19}F NMR to identify the fluorine environment (specific chemical shifts and coupling constants). For example, the ortho-fluorine in the benzene ring shows distinct splitting patterns due to coupling with adjacent protons .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) can differentiate isotopic patterns (e.g., 35^{35}Cl vs. 19^{19}F in analogs) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of substituents (e.g., fluorine at position 2 vs. 4) .

Q. What are the key reactivity trends of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonamide group activates the benzene ring toward electrophilic substitution, while the fluorine atom directs reactions to the para position. For example:

  • Hydrolysis : Under acidic conditions, the sulfonamide hydrolyzes slowly due to electron-withdrawing fluorine, requiring prolonged heating (e.g., 12 hrs at 80°C in HCl) .
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the para position (fluorine acts as a leaving group in the presence of strong bases) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). The fluorine atom enhances binding affinity via hydrophobic interactions, while the dimethylamine group influences solubility .
  • QSAR Models : Corrogate electronic parameters (Hammett σ values) of substituents with IC50_{50} data from enzyme inhibition assays. For example, electron-withdrawing groups at the benzene ring improve inhibition potency .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar sulfonamides?

  • Methodological Answer :

  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect rotational barriers in the sulfonamide group. For example, coalescence temperatures near −20°C indicate restricted rotation around the S–N bond .
  • 2D NMR : Perform NOESY or HSQC experiments to assign ambiguous proton environments (e.g., distinguishing methyl groups in N,N-dimethyl vs. N-methyl substituents) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Use continuous-flow reactors to improve heat transfer during exothermic sulfonation steps, reducing side product formation (e.g., diaryl sulfones) .
  • Purification : Employ recrystallization from ethanol/water mixtures (70:30 v/v) to achieve >99% purity. Monitor residual solvents via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.